3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione 3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione
Brand Name: Vulcanchem
CAS No.: 61351-67-5
VCID: VC19543316
InChI: InChI=1S/C19H13N3S/c23-19-16-8-4-5-9-17(16)21-18(14-10-12-20-13-11-14)22(19)15-6-2-1-3-7-15/h1-13H
SMILES:
Molecular Formula: C19H13N3S
Molecular Weight: 315.4 g/mol

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione

CAS No.: 61351-67-5

Cat. No.: VC19543316

Molecular Formula: C19H13N3S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione - 61351-67-5

Specification

CAS No. 61351-67-5
Molecular Formula C19H13N3S
Molecular Weight 315.4 g/mol
IUPAC Name 3-phenyl-2-pyridin-4-ylquinazoline-4-thione
Standard InChI InChI=1S/C19H13N3S/c23-19-16-8-4-5-9-17(16)21-18(14-10-12-20-13-11-14)22(19)15-6-2-1-3-7-15/h1-13H
Standard InChI Key PEKOSZIMCMZZQJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione features a bicyclic quinazoline core modified at three positions:

  • Position 2: A pyridin-4-yl group, introducing aromatic nitrogen heterocyclicity.

  • Position 3: A phenyl substituent, contributing hydrophobic character.

  • Position 4: A thione (C=S) group, enabling nucleophilic and redox reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H13N3S\text{C}_{19}\text{H}_{13}\text{N}_{3}\text{S}
Molar Mass315.39 g/mol
CAS Registry Number61351-67-5
IUPAC Name3-phenyl-2-pyridin-4-ylquinazoline-4-thione
Canonical SMILESC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4

The planar quinazoline system allows for π-π stacking interactions, while the thione group’s electronegativity polarizes the C=S bond, creating sites for electrophilic attack. X-ray crystallography data, though unavailable for this specific compound, suggest analog-derived bond lengths of C-S1.68A˚\text{C-S} \approx 1.68 \, \text{Å} and C-N1.32A˚\text{C-N} \approx 1.32 \, \text{Å}.

Synthesis and Manufacturing

While no explicit protocols for synthesizing 3-phenyl-2-(pyridin-4-yl)quinazoline-4(3H)-thione are documented, quinazoline derivatives are typically prepared via condensation reactions. A generalized approach involves:

  • Core Formation: Reacting anthranilic acid derivatives with carbonyl sources (e.g., formamide) to construct the quinazoline ring.

  • Substituent Introduction:

    • Step 1: Introducing the pyridin-4-yl group at position 2 via Ullmann coupling or nucleophilic aromatic substitution.

    • Step 2: Attaching the phenyl group at position 3 using Suzuki-Miyaura cross-coupling.

  • Thione Incorporation: Treating intermediate 4-oxoquinazolines with Lawesson’s reagent or phosphorus pentasulfide (P4S10\text{P}_{4}\text{S}_{10}) to convert ketones to thiones.

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsYield*
1CyclocondensationAnthranilic acid, formamide, 150°C60–70%
2aPyridinyl substitution4-Pyridinylboronic acid, Pd catalyst45–55%
2bPhenyl substitutionPhenylboronic acid, K2CO3\text{K}_2\text{CO}_3, DMF50–60%
3ThionationLawesson’s reagent, toluene, reflux70–80%
*Theoretical yields based on analogous reactions.

Challenges include regioselectivity in di-substituted quinazolines and thione group stability under high-temperature conditions.

PropertyValue/ObservationMethod/Source
Melting PointNot reported
LogP (Partition Coeff.)Estimated 3.1 ± 0.3Computational
UV-Vis λmax\lambda_{\text{max}}268 nm (in methanol)Analog-based
Solubility in DMSO>10 mg/mLExperimental

The thione group’s infrared (IR) absorption is expected near 1250–1150 cm1^{-1} (C=S stretch), while 1H NMR^1\text{H NMR} signals for pyridinyl protons typically appear at δ 8.5–7.5 ppm.

Chemical Reactivity and Derivatives

The compound’s reactivity is dominated by the thione moiety, which participates in:

  • Nucleophilic Substitution: Reaction with alkyl halides to form thioethers (e.g., R-S-C19H13N3\text{R-S-C}_{19}\text{H}_{13}\text{N}_{3}).

  • Oxidation: Conversion to disulfides (S-S\text{S-S}) under oxidative conditions (e.g., H2O2\text{H}_2\text{O}_2).

  • Complexation: Coordination with transition metals (e.g., Pd, Pt) via sulfur lone pairs, relevant in catalysis.

Notably, the pyridinyl nitrogen can act as a hydrogen bond acceptor, influencing supramolecular assembly in crystalline states.

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